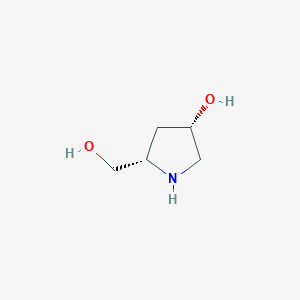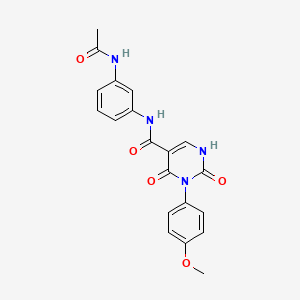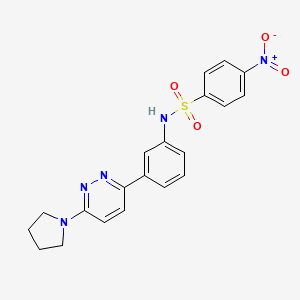
2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The 2-fluorophenyl group would be attached to one of the carbon atoms of the oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom in the 2-fluorophenyl group could influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .Wissenschaftliche Forschungsanwendungen
Delayed Luminescence in OLEDs
Research by Cooper et al. (2022) explores derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles, highlighting their application in OLEDs. These compounds are noted for their blue-shifted fluorescence and enhanced reverse intersystem crossing rates, leading to organic light-emitting diodes with external quantum efficiencies up to 23%. This suggests their potential in improving OLED performance through delayed luminescence mechanisms (Cooper et al., 2022).
Fluorescent Sensor Properties
Kwak et al. (2007) synthesized 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives and investigated their fluorescent sensor properties. They discovered that these compounds exhibit a UV absorption shift and fluorescence emission shift upon exposure to fluoride anions, indicating their potential as selective fluorescent sensors for anion detection (Kwak et al., 2007).
Liquid Crystalline Properties
A study by Zhu et al. (2009) on bent-shaped 1,3,4-oxadiazole-based compounds revealed their liquid crystalline properties. One compound exhibited an enantiotropic nematic mesophase, while another displayed an enantiotropic smectic A phase. This suggests their utility in liquid crystal displays or other technologies requiring controlled liquid crystalline phases (Zhu et al., 2009).
Antimicrobial Activities
Research into 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles by Karthikeyan et al. (2008) demonstrated good antibacterial and antifungal activities of certain compounds. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Karthikeyan et al., 2008).
Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s
Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s with promising physical properties, including high thermal stability and solubility in polar organic solvents. These materials could find applications in high-performance polymers and coatings, benefiting from their thermal and chemical resilience (Hamciuc et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZJXPHADCOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)
![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)



![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)


![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
